5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate, resulting in a polymer with significant thermal stability and chemical resistance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate typically involves a polymerization reaction. The reaction is initiated by mixing 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to ensure the formation of the desired polymer. The process may involve the use of solvents to facilitate the reaction and control the molecular weight of the polymer.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The raw materials are fed into the reactor, where they undergo polymerization under controlled conditions. The reaction is monitored to ensure consistent quality and yield. After polymerization, the polymer is purified and processed into the desired form, such as pellets or powders, for further use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may introduce new functional groups like amines or alcohols.
Wissenschaftliche Forschungsanwendungen
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and chemical resistance.
Wirkmechanismus
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner at the target site.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,2-propanediol
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,1-methylenebis4-isocyanatobenzene
Uniqueness
Compared to similar compounds, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate offers unique properties such as enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Eigenschaften
CAS-Nummer |
128730-81-4 |
---|---|
Molekularformel |
C22H28O8 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
1,3-dioxo-2-benzofuran-5-carboxylic acid;oxiran-2-ylmethyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H24O3.C9H4O5/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h11H,4-10H2,1-3H3;1-3H,(H,10,11) |
InChI-Schlüssel |
KXWKLHZBMJSLKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Kanonische SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Verwandte CAS-Nummern |
128730-81-4 |
Synonyme |
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.